Balofloxacin dihydrate

Description

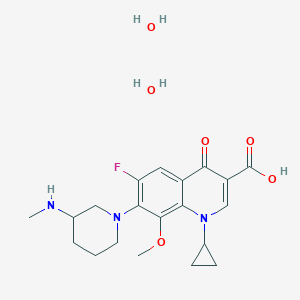

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGNYJXOCPJAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151060-21-8 | |

| Record name | Balofloxacin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151060218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BALOFLOXACIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1AVB6TVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Balofloxacin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a third-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal action stems from the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Balofloxacin, supplemented with detailed experimental protocols and visual diagrams to support research and development efforts in the field of antibacterial drug discovery.

Chemical Structure and Identification

Balofloxacin, with the IUPAC name 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid, possesses a core quinolone structure substituted with a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a methoxy group at C-8, and a 3-(methylamino)piperidine moiety at the C-7 position.[2]

| Identifier | Value |

| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid[2] |

| CAS Number | 127294-70-6[2] |

| Molecular Formula | C₂₀H₂₄FN₃O₄[2] |

| SMILES | CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F[2] |

Physicochemical Properties

The physicochemical properties of Balofloxacin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

| Property | Value | Source |

| Molecular Weight | 389.42 g/mol | [3][4][5][6] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 121-124 °C | [2] |

| Solubility | Readily soluble in glacial acetic acid; slightly soluble in methanol and 0.1 M NaOH; insoluble in water and ethyl acetate. Soluble in DMSO. | [3] |

| pKa | 6.44 ± 0.50 (Predicted) |

Mechanism of Action

Balofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are vital for managing DNA topology during replication, transcription, and repair.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Balofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, ultimately triggering cell death.

-

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes. Inhibition by Balofloxacin prevents chromosomal segregation, leading to a halt in cell division and subsequent cell death.

The dual-targeting mechanism of Balofloxacin contributes to its broad spectrum of activity and may reduce the likelihood of rapid resistance development.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of Balofloxacin.

Synthesis of Balofloxacin

The synthesis of Balofloxacin can be achieved through a multi-step process, a general outline of which is provided below, based on patent literature.[2][5][6]

Reaction Scheme:

Materials:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester

-

Boric acid

-

Acetic anhydride

-

3-methylaminopiperidine dihydrochloride

-

Triethylamine

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)

-

Sodium hydroxide solution (25%)

-

Acetic acid solution (20%)

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

Formation of the Boron Chelate Intermediate:

-

In a reaction vessel, combine 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester with boric acid and acetic anhydride.

-

Heat the mixture under appropriate conditions to form the boron chelate intermediate.

-

-

Condensation Reaction:

-

To the boron chelate intermediate, add 3-methylaminopiperidine dihydrochloride, triethylamine, and an ionic liquid as the solvent and catalyst.

-

Heat the reaction mixture at 50-60°C for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

-

Hydrolysis and Purification:

-

Once the reaction is complete, add a 25% sodium hydroxide solution and heat to 80°C to hydrolyze the intermediate.

-

After hydrolysis is complete (monitored by TLC), add water and adjust the pH to 9 with a 20% acetic acid solution.

-

Stir the mixture and then filter to collect the precipitate.

-

Wash the filter cake sequentially with water and ethyl acetate.

-

Dry the solid under vacuum.

-

Further purify the crude product by recrystallization from an ethanol/water mixture (1:1 v/v) to obtain this compound as an off-white powder.[2]

-

DNA Gyrase Inhibition Assay

This assay determines the concentration of Balofloxacin required to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 100 µg/mL BSA)

-

Balofloxacin stock solution (in DMSO)

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of Balofloxacin.

-

Add purified DNA gyrase to each reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of Balofloxacin. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by quantifying the band intensities.

Topoisomerase IV Inhibition (Decatenation) Assay

This assay measures the ability of Balofloxacin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA)

-

ATP

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl₂, 10 mM DTT, 1 mM ATP, 50 µg/mL BSA)

-

Balofloxacin stock solution (in DMSO)

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent

-

Gel imaging system

Procedure:

-

Set up reaction mixtures containing assay buffer, kDNA, and a range of Balofloxacin concentrations.

-

Add purified topoisomerase IV to each reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions with a stop solution.

-

Separate the decatenated DNA from the catenated kDNA using agarose gel electrophoresis.

-

Stain and visualize the DNA bands.

-

Inhibition is indicated by the persistence of the high-molecular-weight catenated kDNA network at the origin of the gel, while successful decatenation results in the release of minicircles that migrate into the gel. The IC₅₀ can be determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[7][8]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Balofloxacin stock solution

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain in an appropriate broth medium to the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of Balofloxacin:

-

Perform a two-fold serial dilution of the Balofloxacin stock solution in CAMHB directly in the 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted Balofloxacin.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Balofloxacin at which there is no visible growth.

-

Conclusion

Balofloxacin remains a significant fluoroquinolone antibiotic with a well-characterized chemical structure and a potent dual-targeting mechanism of action. This technical guide has provided a comprehensive overview of its key chemical and physical properties, along with detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the development of new antibacterial agents and the study of fluoroquinolone antibiotics.

References

- 1. Balofloxacin - Wikipedia [en.wikipedia.org]

- 2. CN104557859A - Preparation method of balofloxacin - Google Patents [patents.google.com]

- 3. CN107343879A - Balofloxacin pharmaceutical composition, preparation method and applications - Google Patents [patents.google.com]

- 4. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101627999B - Balofloxacin composition, preparation method thereof and synthesis method of material medicament - Google Patents [patents.google.com]

- 6. CN103102341A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Balofloxacin Dihydrate (CAS: 151060-21-8): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some anaerobes.[1][2][3][4] Its dihydrate form, identified by CAS number 151060-21-8, is noted for its oral activity and efficacy in treating a variety of bacterial infections, particularly those of the urinary and respiratory tracts.[5][6] This document provides a comprehensive technical overview of Balofloxacin dihydrate, consolidating key data on its physicochemical properties, mechanism of action, pharmacokinetics, and clinical profile. It includes detailed experimental workflows and data presented in a structured format to support research and development activities.

Physicochemical Properties

Balofloxacin is a synthetic fluoroquinolone characterized as a white or off-white crystalline powder.[1][7] It is sparingly soluble in water but soluble in DMSO.[7][8][9] The compound's structure includes a cyclopropyl group and a piperidine moiety, which contribute to its enhanced antibacterial efficacy.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 151060-21-8 | [9][10] |

| Molecular Formula | C₂₀H₂₈FN₃O₆ | [9][11] |

| Molecular Weight | 425.45 g/mol | [9][11][12] |

| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid dihydrate | [4][9] |

| Appearance | White, crystalline powder | [1] |

| Melting Point | >120°C (decomposition) | [13] |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol | [8][9] |

Mechanism of Action

Like other fluoroquinolones, Balofloxacin exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair.[2][14] The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][14]

-

Inhibition of DNA Gyrase : In Gram-negative bacteria, the primary target is DNA gyrase. Balofloxacin inhibits this enzyme's ability to introduce negative supercoils into bacterial DNA, which is a critical step for relieving torsional strain during DNA replication and transcription.[2]

-

Inhibition of Topoisomerase IV : In Gram-positive bacteria, the main target is topoisomerase IV. By inhibiting this enzyme, Balofloxacin prevents the separation of interlinked daughter DNA molecules following replication, thereby halting cell division.[2]

The dual inhibition of these enzymes leads to breaks in the bacterial DNA, cessation of DNA synthesis, and ultimately, bacterial cell death.[2][4][14]

Pharmacokinetics

Balofloxacin is designed for oral administration and exhibits favorable pharmacokinetic properties, including good absorption and tissue penetration.[2][6] Studies in animal models provide key insights into its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Balofloxacin in Animal Models

| Parameter | Mouse (20 mg/kg) | Rat (20 mg/kg) | Dog (20 mg/kg) | Source(s) |

| Administration | Oral | Oral | Oral | [15] |

| Bioavailability | 19.03% | 87.50% | 87.73% | [15] |

| Elimination Half-life (t½) | 0.92 h (IV) | 1.33 h (IV) | 6.38 h (IV) | [15] |

| Urinary Excretion (24h, unchanged) | 4.91% | 21.77% | 22.49% | [15] |

| Metabolites | Balofloxacin glucuronide, N-desmethyl balofloxacin | Balofloxacin glucuronide, N-desmethyl balofloxacin | Balofloxacin glucuronide, N-desmethyl balofloxacin | [15] |

In healthy human volunteers receiving single oral doses, the half-life of Balofloxacin is approximately 7 hours.[1] Maximum serum concentrations are typically reached within one hour of dosing.[1] A significant portion (70-80%) of the drug is excreted via the kidneys, making it particularly effective for urinary tract infections.[1]

Pharmacodynamics & Efficacy

Balofloxacin demonstrates potent activity against a wide range of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and, in cellular assays, by cytotoxicity metrics like the 50% cytotoxic concentration (CC50).

Table 3: In Vitro Activity of Balofloxacin

| Parameter | Organism/Cell Line | Value | Source(s) |

| MIC | S. aureus ATCC 25923 | 0.125 µg/mL | [3] |

| CC50 | Vero (African green monkey kidney) cells | 317 µM (after 72h) | [3] |

The drug is effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, and Gram-negative bacteria.[1][16][17] It also shows activity against clinically challenging anaerobic bacteria such as B. fragilis and C. difficile.[1][7]

Safety and Toxicology

Balofloxacin is generally well-tolerated, with most side effects being mild and transient.[4] However, as a member of the fluoroquinolone class, it carries warnings for more severe adverse reactions.

Table 4: Common and Serious Adverse Effects of Balofloxacin

| Category | Adverse Effects | Source(s) |

| Common | Nausea, headache, dizziness, diarrhea, stomach pain, insomnia, abnormal liver function tests. | [4][16] |

| Serious (Class Effect) | Tendinitis and tendon rupture (risk increases with age), worsening of myasthenia gravis, phototoxicity/photosensitivity. | [16][18] |

Contraindications: Balofloxacin is contraindicated in patients with a known hypersensitivity to quinolones, in pregnant or nursing women, and in children.[1] Caution is advised for patients with severe renal failure or a history of seizure disorders.[1]

Experimental Protocols

The evaluation of a novel antibiotic like Balofloxacin follows a standardized workflow from initial screening to preclinical in vivo studies.

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum concentration of Balofloxacin required to inhibit the visible growth of a specific bacterial strain.

Methodology (Broth Microdilution):

-

Preparation: A two-fold serial dilution of Balofloxacin is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

Analysis: The MIC is determined as the lowest concentration of Balofloxacin at which there is no visible bacterial growth.

In Vivo Efficacy Study (Murine Infection Model)

Objective: To evaluate the therapeutic efficacy of Balofloxacin in treating a systemic or localized bacterial infection in an animal model.

Methodology (e.g., Hamster Lung Infection Model):

-

Acclimatization: Animals (e.g., hamsters) are acclimatized for a minimum of 7 days.

-

Infection: Animals are infected intranasally with a pathogenic bacterial strain (e.g., M. pneumoniae).

-

Treatment: At a specified time post-infection (e.g., 24 hours), treatment is initiated. Balofloxacin is administered orally (p.o.) at various dosages (e.g., 200 mg/kg/day) for a defined period (e.g., 5 days).[3] A vehicle control group receives the formulation buffer.

-

Endpoint Analysis: 24 hours after the final dose, animals are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted.

-

Quantification: Dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/g of tissue). Efficacy is measured by the reduction in bacterial load compared to the control group.

References

- 1. torrentpharma.com [torrentpharma.com]

- 2. What is the mechanism of Balofloxacin? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Balofloxacin - Wikipedia [en.wikipedia.org]

- 5. Balofloxacin Choongwae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. CN107343879A - Balofloxacin pharmaceutical composition, preparation method and applications - Google Patents [patents.google.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound | CAS 151060-21-8 | LGC Standards [lgcstandards.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. What is Balofloxacin used for? [synapse.patsnap.com]

- 15. Pharmacokinetics of the new fluoroquinolone balofloxacin in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Balofloxacin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 17. adooq.com [adooq.com]

- 18. practo.com [practo.com]

Balofloxacin's In Vitro Efficacy Against Gram-Positive Bacteria: A Technical Overview

For Immediate Release

[City, State] – November 5, 2025 – Balofloxacin, a synthetic fluoroquinolone antibiotic, demonstrates significant in vitro activity against a wide spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics. This technical guide provides an in-depth analysis of its spectrum of activity, mechanism of action, and the methodologies used to evaluate its efficacy, tailored for researchers, scientists, and drug development professionals.

Balofloxacin exhibits potent inhibitory and bactericidal effects against key Gram-positive pathogens. Its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This dual-targeting mechanism contributes to its broad-spectrum activity and potency.

Quantitative Analysis of In Vitro Susceptibility

The in vitro activity of balofloxacin has been quantified using minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC data for balofloxacin against various clinically relevant Gram-positive bacteria.

| Bacterial Species | Strain Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | - | - |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 0.78[2] | - | 0.078[3] |

| Streptococcus pyogenes | - | - | <0.78[2] | - | - |

| Streptococcus pneumoniae | - | - | - | - | - |

| Enterococcus faecalis | - | - | - | - | - |

Note: Data is aggregated from cited research. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Dashes indicate where specific data was not available in the cited sources.

Mechanism of Action: Inhibition of DNA Synthesis

Balofloxacin's bactericidal action is a result of its interference with the enzymes essential for bacterial DNA synthesis. By targeting both DNA gyrase and topoisomerase IV, balofloxacin introduces breaks in the bacterial DNA, leading to cell death.[1] This process is crucial for preventing bacterial replication and repair.

Figure 1. Mechanism of action of balofloxacin.

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antimicrobial agent. The following is a detailed methodology for a standard broth microdilution assay, a common method for determining MIC values.

1. Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on an appropriate agar medium overnight at 35-37°C.

-

Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized bacterial suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

-

A stock solution of balofloxacin is prepared in a suitable solvent.

-

Serial twofold dilutions of the antibiotic are made in broth in a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Figure 2. Workflow for MIC determination.

Conclusion

Balofloxacin demonstrates potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains. Its mechanism of action, targeting essential DNA synthesis enzymes, provides a strong basis for its bactericidal effects. The standardized methodologies for MIC determination are crucial for the continued evaluation of its efficacy and for guiding its potential clinical applications. Further research, including comprehensive surveillance studies, is warranted to fully elucidate its spectrum of activity against a broader array of contemporary clinical isolates.

References

- 1. In vitro activity of levofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro antibacterial activity of balofloxacin (BLFX) against isolates from patients with bacterial enteritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins - PMC [pmc.ncbi.nlm.nih.gov]

Balofloxacin dihydrate molecular weight and formula.

An In-depth Technical Examination of Balofloxacin Dihydrate: Molecular Weight and Chemical Formula

This document provides a concise, technical overview of the fundamental physicochemical properties of this compound, a fluoroquinolone antibiotic. The intended audience for this guide includes researchers, scientists, and professionals engaged in the field of drug development and pharmaceutical sciences.

Physicochemical Data Summary

The core quantitative data for this compound, as well as its anhydrous form for comparative purposes, are presented below. This information is fundamental for experimental design, formulation development, and quality control.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C20H28FN3O6[1] | 425.45[2][3] / 425.46[1] |

| Balofloxacin (Anhydrous) | C20H24FN3O4[4] | 389.427[4] |

Balofloxacin is an orally active fluoroquinolone antibiotic with a broad spectrum of activity against both gram-negative and gram-positive bacteria.[4][5]

Relationship between Balofloxacin and this compound

The relationship between the anhydrous and dihydrate forms of Balofloxacin is a straightforward hydration reaction. The dihydrate form incorporates two molecules of water into its crystal structure. This transformation is a critical consideration in pharmaceutical formulation and storage, as the state of hydration can impact the compound's stability, solubility, and bioavailability.

Caption: Hydration and dehydration of Balofloxacin.

References

Preliminary in vitro studies on Balofloxacin's efficacy.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a fluoroquinolone antibiotic with a broad spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, repair, and recombination.[2] This inhibition ultimately leads to bacterial cell death. This technical guide provides a comprehensive overview of the preliminary in vitro studies on Balofloxacin's efficacy, detailing its antibacterial activity, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

Balofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the principal target.

-

Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Balofloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks, cessation of DNA synthesis, and ultimately, cell death.

-

Inhibition of Topoisomerase IV: Topoisomerase IV is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting the ParC subunit of topoisomerase IV, Balofloxacin prevents the segregation of newly replicated chromosomes, leading to a blockage of cell division and subsequent cell death.

The dual-targeting nature of Balofloxacin contributes to its potent antibacterial activity and may play a role in mitigating the development of resistance.

References

Balofloxacin's Inhibition of Bacterial Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[2][3] This technical guide provides an in-depth exploration of the core mechanism of balofloxacin's interaction with bacterial topoisomerase IV, including available quantitative data for related compounds, detailed experimental protocols for studying this inhibition, and visualizations of the key molecular pathways and experimental workflows.

Mechanism of Action: Targeting Topoisomerase IV

Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively).[4] Its primary function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for successful cell division.[3] Fluoroquinolones, including balofloxacin, interfere with this process by stabilizing a transient intermediate in the enzyme's catalytic cycle.

The key steps in the inhibition of topoisomerase IV by balofloxacin are:

-

Binding to the Enzyme-DNA Complex: Balofloxacin does not bind to topoisomerase IV or DNA alone but rather to the complex formed between the two.[4]

-

Stabilization of the Cleavage Complex: Topoisomerase IV functions by creating a transient double-strand break in one DNA segment to allow another to pass through. Balofloxacin intercalates into the cleaved DNA at the site of the break, forming a ternary complex with the enzyme and the DNA. This stabilizes the "cleavage complex" and prevents the re-ligation of the DNA strands.[4]

-

Induction of DNA Damage: The stabilized cleavage complex acts as a physical barrier to the progression of replication forks, leading to double-strand DNA breaks.[4]

-

Cellular Response and Death: The accumulation of these DNA lesions triggers the bacterial SOS response, a DNA repair mechanism. However, if the damage is too extensive, it ultimately leads to cell death.

Data Presentation: Inhibitory Activity of Fluoroquinolones

Table 1: IC50 Values of Various Fluoroquinolones against Bacterial Topoisomerase IV

| Fluoroquinolone | Bacterial Species | Topoisomerase IV IC50 (µg/mL) | Reference |

| Ciprofloxacin | Staphylococcus aureus | 1.62 - 3.0 | [5][6] |

| Streptococcus pneumoniae | >100 | [7] | |

| Enterococcus faecalis | 9.30 | [8] | |

| Sparfloxacin | Staphylococcus aureus | 3.11 | [5] |

| Streptococcus pneumoniae | 50 | [7] | |

| Enterococcus faecalis | 19.1 | [8] | |

| Levofloxacin | Enterococcus faecalis | 8.49 | [8] |

| Gatifloxacin | Enterococcus faecalis | 4.24 | [8] |

| Moxifloxacin | Escherichia coli | 1.0 (for decatenation) | [9] |

| Gemifloxacin | Staphylococcus aureus | 0.25 | [10] |

Table 2: IC50 Values of Various Fluoroquinolones against Bacterial DNA Gyrase

| Fluoroquinolone | Bacterial Species | DNA Gyrase IC50 (µg/mL) | Reference |

| Ciprofloxacin | Staphylococcus aureus | 9.15 - 61.7 | [5][6] |

| Streptococcus pneumoniae | 50 | [7] | |

| Enterococcus faecalis | 27.8 | [8] | |

| Sparfloxacin | Staphylococcus aureus | 17.6 | [5] |

| Streptococcus pneumoniae | 20 | [7] | |

| Enterococcus faecalis | 25.7 | [8] | |

| Levofloxacin | Enterococcus faecalis | 28.1 | [8] |

| Gatifloxacin | Enterococcus faecalis | 5.60 | [8] |

| Moxifloxacin | Escherichia coli | 27.5 (for supercoiling) | [9] |

| Gemifloxacin | Staphylococcus aureus | 0.31 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial topoisomerase IV by compounds like balofloxacin.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of released minicircles.

Materials:

-

Purified bacterial topoisomerase IV enzyme

-

Kinetoplast DNA (kDNA) substrate

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP, 125 µg/mL BSA)

-

Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Test compound (Balofloxacin) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a reaction mixture on ice containing the 5X assay buffer, kDNA, and sterile distilled water to the desired final volume.

-

Add the test compound (balofloxacin) at various concentrations to the reaction tubes. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding the purified topoisomerase IV enzyme to each tube (except the no-enzyme control).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles. The large kDNA network remains in the well, while the smaller minicircles migrate into the gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of decatenated minicircles in each lane to determine the extent of inhibition and calculate the IC50 value.

Topoisomerase IV-mediated DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex induced by fluoroquinolones. The principle is that the drug traps the enzyme covalently bound to the DNA. Subsequent treatment with a denaturing agent (like SDS) and a protease results in double-strand breaks in the DNA, which can be visualized by a shift from supercoiled plasmid DNA to linear DNA on an agarose gel.

Materials:

-

Purified bacterial topoisomerase IV enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (similar to the decatenation assay, but ATP may be omitted)

-

Test compound (Balofloxacin)

-

Sodium Dodecyl Sulfate (SDS) solution (e.g., 10%)

-

Proteinase K

-

Stop Solution/Loading Dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture on ice containing the 5X assay buffer, supercoiled plasmid DNA, and sterile distilled water.

-

Add the test compound (balofloxacin) at various concentrations to the reaction tubes. Include appropriate controls.

-

Add the purified topoisomerase IV enzyme to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes) to allow the formation of the cleavage complex.

-

Add SDS to a final concentration of 1% to denature the enzyme.

-

Add Proteinase K to digest the topoisomerase IV that is covalently attached to the DNA. Incubate at a suitable temperature (e.g., 50°C for 1 hour).

-

Stop the reaction by adding the stop solution/loading dye.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel and visualize the bands. An increase in the linear form of the plasmid DNA with increasing drug concentration indicates the stabilization of the cleavage complex.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the signaling pathway of balofloxacin's action and the workflows of the key experimental protocols.

Caption: Balofloxacin's mechanism of action within a bacterial cell.

Caption: Workflow for the Topoisomerase IV decatenation assay.

References

- 1. Action of quinolones against Staphylococcus aureus topoisomerase IV: basis for DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Balofloxacin? [synapse.patsnap.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Balofloxacin - Wikipedia [en.wikipedia.org]

- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Chemical Synthesis and Purification of Balofloxacin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and purification of Balofloxacin dihydrate, a third-generation fluoroquinolone antibiotic. The synthesis section outlines a modern and efficient method utilizing an ionic liquid as both a solvent and a catalyst, promoting a green chemistry approach. The purification protocol details a recrystallization procedure to obtain high-purity this compound suitable for pharmaceutical research and development. Quantitative data from the synthesis and purification are presented in a clear, tabular format for easy reference. Additionally, visual diagrams of the synthesis pathway and purification workflow are provided to enhance understanding of the processes.

Introduction

Balofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[1] This mechanism of action makes it effective against a wide range of Gram-positive and Gram-negative bacteria. The dihydrate form of Balofloxacin is often used in clinical applications.[2] The synthesis of Balofloxacin has evolved to include more environmentally friendly methods, such as the use of ionic liquids, which can improve reaction conditions and product yield while reducing the reliance on volatile organic solvents.[2][3] This protocol focuses on a high-yield synthesis and a robust purification method to obtain this compound of high purity.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a quinolone core with a piperidine side chain. The following protocol is based on a method employing an ionic liquid, which has been shown to provide high yields and purity.[2]

Synthesis Pathway

Figure 1: Chemical synthesis workflow for Balofloxacin.

Experimental Protocol

Materials:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline borodiethyl ester

-

3-methylaminopiperidine dihydrochloride

-

Triethylamine

-

Ionic liquid (e.g., a suitable imidazolium or pyridinium-based ionic liquid)

-

25% Sodium hydroxide solution

-

20% Acetic acid solution

-

Water

-

Ethyl acetate

Procedure:

-

To a reaction vessel, add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline borodiethyl ester, 3-methylaminopiperidine dihydrochloride, triethylamine, and the ionic liquid.[2]

-

Heat the reaction mixture to 50-60°C and stir for 6-8 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing solvent of C₂H₅OH:NH₃·H₂O (5:1). The reaction is complete when the starting materials are consumed (Rf of Balofloxacin is approximately 0.36).[2]

-

Add a 25% mass concentration of sodium hydroxide solution and heat to 80°C with stirring to complete the hydrolysis. Monitor by TLC.[2]

-

After the reaction is complete, add 370 mL of water to the reaction solution.[2]

-

Stir the mixture and adjust the pH to 9 using a 20% acetic acid solution.[2]

-

Continue stirring for 2 hours, which should result in the precipitation of the crude product.[2]

-

Filter the precipitate and wash it sequentially with water and ethyl acetate.[2]

-

Dry the resulting off-white powdery solid under a vacuum to obtain the crude Balofloxacin.[2]

Purification of this compound

The crude Balofloxacin is purified by recrystallization to yield the final dihydrate product with high purity.

Purification Workflow

Figure 2: Purification workflow for this compound.

Experimental Protocol

Materials:

-

Crude Balofloxacin

-

Ethanol

-

Deionized water

Procedure:

-

Take the crude Balofloxacin solid and dissolve it in a 1:1 (v/v) mixture of ethanol and water at reflux.[2][4] Other reported ratios of ethanol to water, such as 5-7 : 3-5, can also be effective.[4]

-

Once the crude product is completely dissolved, if any insoluble impurities are observed, perform a hot filtration.

-

Allow the clear filtrate to cool down slowly to room temperature, and then further cool in an ice bath to facilitate crystallization.

-

Collect the precipitated off-white powdery solid by filtration.[4]

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified product under a vacuum to obtain this compound.[2]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis and purification of this compound as reported in the cited literature.

| Parameter | Value | Reference |

| Synthesis Yield (Crude) | Not explicitly stated, but final yield is high | [2] |

| Final Yield (Purified) | 93.82% | [2] |

| Purity (HPLC) | 99.78% (area normalization) | [2] |

| Melting Point | 121-123°C | [2] |

| Appearance | Off-white powdery solid | [2] |

| Elemental Analysis (C) | Measured: 56.59%, Calculated: 56.46% | [2] |

| Elemental Analysis (H) | Measured: 6.65%, Calculated: 6.63% | [2] |

| Elemental Analysis (N) | Measured: 9.84%, Calculated: 9.88% | [2] |

| Elemental Analysis (F) | Measured: 4.40%, Calculated: 4.47% | [2] |

Conclusion

The provided protocols for the synthesis and purification of this compound offer a comprehensive guide for researchers and professionals in drug development. The use of an ionic liquid in the synthesis presents a green and efficient alternative to traditional methods, resulting in a high yield and purity of the final product. The detailed experimental steps, coupled with quantitative data and visual workflows, should enable the successful replication of this process in a laboratory setting. The high purity of the obtained this compound makes it suitable for further investigation and formulation development.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. CN104557859A - Preparation method of balofloxacin - Google Patents [patents.google.com]

- 3. Green Synthesis of Balofloxacin by Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 4. CN101627999B - Balofloxacin composition, preparation method thereof and synthesis method of material medicament - Google Patents [patents.google.com]

Validated RP-HPLC Method for the Quantification of Balofloxacin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantitative determination of Balofloxacin using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The information is compiled from various validated methods and is intended to guide researchers in establishing a robust analytical procedure for Balofloxacin in bulk drug and pharmaceutical dosage forms.

Introduction

Balofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical name is 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[3-(methylamino)-1-piperidinyl]-4-oxo-3-quinoline carboxylic acid.[2] Accurate and reliable quantification of Balofloxacin is crucial for quality control during drug manufacturing and for pharmacokinetic studies. RP-HPLC is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy.

Chemical Structure of Balofloxacin

Comparative Summary of Validated RP-HPLC Methods

The following tables summarize the key parameters from several validated RP-HPLC methods for Balofloxacin quantification, providing an easy comparison for method selection and development.

Table 1: Chromatographic Conditions

| Parameter | Method 1[2] | Method 2[5] | Method 3[6] | Method 4[7] | Method 5[8] |

| Stationary Phase (Column) | Hypersil BDS C18 (150x4.6 mm, 5µm) | WELCHROM C18 (250x4.6mm, 5µm) | Zodiac C18 (150 mm x 4.6 mm; 5µ) | C18 (4.6 x 150mm, 4.5μm) | Phenomenex ODS (250 x 4.6mm, 5µm) |

| Mobile Phase | Phosphate buffer (pH 2.5) : Acetonitrile (70:30 v/v) | Phosphate buffer : Acetonitrile (70:30% v/v), pH 3.1 | 0.01M KH₂PO₄ : Acetonitrile (40:60 v/v), pH 6.5 | Acetonitrile : Phosphate buffer (pH 5.0) (50:50 v/v) | Methanol : Phosphate buffer (pH 6.8) (70:30) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |

| Detection Wavelength | 293 nm | 293 nm | 293 nm | 249 nm | 298 nm |

| Retention Time | 4.097 min | 6.253 min | Not Specified | Not Specified | 3.67 min |

| Diluent | Methanol : Water (80:20) | Not Specified | Mobile Phase | Not Specified | Methanol |

Table 2: Method Validation Parameters

| Parameter | Method 1[2] | Method 2[5] | Method 3[6] | Method 4[7] | Method 5[8] |

| Linearity Range (µg/ml) | 10-150 | 1-10 | 10-60 | 10-60 | 5-100 |

| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.9999 | 0.9999 | 0.9998 |

| Accuracy (% Recovery) | Not Specified | Not Specified | High recovery values | 98-102% | 99.280 – 101.524% |

| Precision (%RSD) | Not Specified | Not Specified | < 2% | < 2% | < 1.5% (Intraday), < 1.2% (Interday) |

| Limit of Detection (LOD) | 0.16 µg/ml | Not Specified | Not Specified | 0.210 µg/ml | 90 ng/ml |

| Limit of Quantification (LOQ) | 0.53 µg/ml | Not Specified | Not Specified | 0.637 µg/ml | 273 ng/ml |

Experimental Protocols

This section provides a generalized protocol based on the commonly employed parameters from the cited methods. Researchers should optimize these conditions based on their specific instrumentation and requirements.

Preparation of Solutions

a) Mobile Phase Preparation (Example based on Method 1):

-

Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a desired concentration (e.g., 25 mM).[2]

-

Adjust the pH of the buffer to 2.5 using 0.1M orthophosphoric acid.[2]

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the filtered phosphate buffer and acetonitrile in a ratio of 70:30 (v/v).

-

Degas the mobile phase by sonication for 10-15 minutes.

b) Standard Stock Solution Preparation (1000 µg/ml):

-

Accurately weigh 100 mg of Balofloxacin reference standard and transfer it to a 100 ml volumetric flask.

-

Dissolve the standard in a suitable diluent (e.g., Methanol:Water 80:20 v/v).[2]

-

Make up the volume to 100 ml with the diluent and sonicate for 10 minutes to ensure complete dissolution.

c) Preparation of Working Standard Solutions:

-

From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the diluent to cover the desired concentration range (e.g., 10-150 µg/ml).[2]

d) Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Balofloxacin and transfer it to a 100 ml volumetric flask.

-

Add about 70 ml of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 ml with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few ml of the filtrate.

-

Further dilute the filtered solution with the diluent to obtain a final concentration within the linearity range of the method.

Chromatographic Analysis

-

Set up the HPLC system with the chosen column and chromatographic conditions (refer to Table 1).

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solutions in triplicate to establish the calibration curve.

-

Inject the sample solutions in triplicate.

-

Record the chromatograms and measure the peak areas.

Data Analysis

-

Construct a calibration curve by plotting the mean peak area against the concentration of the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Calculate the concentration of Balofloxacin in the sample solutions using the regression equation.

-

Calculate the percentage purity or the amount of drug in the dosage form.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

Caption: Workflow for Analytical Method Validation.

Relationship of Key Validation Parameters

The diagram below illustrates the logical relationship between fundamental validation parameters.

Caption: Interrelationship of HPLC Validation Parameters.

References

- 1. Balofloxacin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Balofloxacin | C20H24FN3O4 | CID 65958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. ir.vignan.ac.in [ir.vignan.ac.in]

- 8. Development and validation of a stability indicating RP-HPLC method for Balofloxacin : Oriental Journal of Chemistry [orientjchem.org]

Application Notes & Protocols for UV Spectrophotometric Analysis of Balofloxacin

These application notes provide a comprehensive overview and detailed protocols for the determination of Balofloxacin in bulk and pharmaceutical dosage forms using UV-Visible spectrophotometry. This cost-effective and straightforward analytical method is crucial for quality control and routine analysis in the pharmaceutical industry.

Introduction

Balofloxacin is a fourth-generation fluoroquinolone antibacterial agent with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1][2] Its chemical name is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid.[2][3] Accurate and reliable analytical methods are essential for determining the amount of Balofloxacin in pharmaceutical formulations. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective alternative to more complex techniques like HPLC.[1]

Principle of the Method

The fundamental principle behind this method is the measurement of the absorbance of a Balofloxacin solution at a specific wavelength in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of Balofloxacin in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Quantitative Data Summary

Several UV spectrophotometric methods have been developed and validated for the determination of Balofloxacin. The key parameters from these methods are summarized in the tables below for easy comparison.

Table 1: Method Parameters for Balofloxacin Determination

| Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |

| 0.1N Hydrochloric Acid & 1% w/v Ferrous Sulphate | 357 | 10 - 100 | 0.9992 | [3] |

| 0.1N Sodium Hydroxide | 290 | 1 - 9 | - | [1] |

| Distilled Water | 286 | 10 - 50 | 0.9999 | [4] |

| Methanol | 298 | 2 - 10 | - | [2] |

Table 2: Validation Parameters for Balofloxacin Determination

| Solvent/Reagent | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| 0.1N Hydrochloric Acid & 1% w/v Ferrous Sulphate | 99.02 - 101.65 | - | - | [3] |

| 0.1N Sodium Hydroxide | - | - | - | [1] |

| Distilled Water | - | 1.38 | 4.11 | [4][5] |

| Methanol | Near 100% | - | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the UV spectrophotometric determination of Balofloxacin based on published methods.

Protocol 1: Analysis using 0.1N Sodium Hydroxide

This protocol is based on the method described by Malathi et al.[1]

1. Materials and Reagents:

-

Balofloxacin reference standard

-

0.1N Sodium Hydroxide (NaOH) solution

-

Analytical grade reagents

-

Double beam UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length)

2. Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of Balofloxacin reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of 0.1N NaOH and then dilute to the mark with the same solvent to obtain a concentration of 100 µg/mL.

3. Preparation of Working Standard Solutions:

-

From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 9 µg/mL by appropriate dilution with 0.1N NaOH.

4. Preparation of Sample Solution (from Tablets):

-

Weigh and powder 20 Balofloxacin tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of Balofloxacin and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of 0.1N NaOH and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to the mark with 0.1N NaOH and filter the solution through a suitable filter paper.

-

From the filtered solution, make an appropriate dilution with 0.1N NaOH to obtain a final concentration within the linearity range (1-9 µg/mL).

5. Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV spectrum from 400 to 200 nm.

-

Use 0.1N NaOH as the blank.

-

Record the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 290 nm.[1]

6. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their respective concentrations.

-

Determine the concentration of Balofloxacin in the sample solution from the calibration curve using the measured absorbance.

-

Calculate the amount of Balofloxacin in the tablet formulation.

Protocol 2: Analysis using Distilled Water

This protocol is based on the method described by Krishna Kishore Ch, et al.[4]

1. Materials and Reagents:

-

Balofloxacin reference standard

-

Distilled water

-

UV-Visible spectrophotometer

2. Preparation of Standard Stock Solution:

-

Accurately weigh 100 mg of Balofloxacin reference standard and dissolve it in 100 mL of distilled water in a volumetric flask to get a concentration of 1 mg/mL.[4]

3. Preparation of Working Standard Solutions:

-

From the stock solution, prepare a series of dilutions with distilled water to obtain concentrations ranging from 10 to 50 µg/mL.[4]

4. Preparation of Sample Solution (from Tablets):

-

Weigh and finely powder 20 tablets.

-

Transfer an amount of powder equivalent to 100 mg of Balofloxacin into a 100 mL volumetric flask.[4]

-

Add distilled water, sonicate to dissolve, and then dilute to the mark with distilled water.[4]

-

Filter the solution and further dilute it to a concentration within the working range of 10-50 µg/mL.[4]

5. Spectrophotometric Measurement:

-

Scan the prepared solutions in the UV region from 200-400 nm against a distilled water blank.

-

The wavelength of maximum absorbance (λmax) will be approximately 286 nm.[4]

-

Record the absorbance of the standard and sample solutions at 286 nm.[4]

6. Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of Balofloxacin in the sample solution from the calibration curve.

-

Calculate the drug content in the tablets.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the method validation process.

Caption: Experimental Workflow for Balofloxacin Determination.

Caption: Logical Relationship for Method Validation.

References

Application Note: Preparation of Balofloxacin Dihydrate Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: Balofloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. For in vitro research and drug development applications, it is essential to prepare accurate and stable stock solutions. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used for this purpose due to its ability to dissolve a wide range of organic molecules. This document provides a detailed protocol for the preparation, handling, and storage of Balofloxacin dihydrate stock solutions in DMSO.

Compound Data and Solubility

Summarized below are the key physical and chemical properties of this compound. Adherence to the solubility limits is crucial for preparing homogeneous stock solutions. It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound[1].

| Property | Value | Reference |

| Chemical Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-(methylamino)piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrate | [2] |

| Molecular Formula | C₂₀H₂₈FN₃O₆ | [1][2] |

| Molecular Weight | 425.45 g/mol | [1][3][4] |

| CAS Number | 151060-21-8 | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility in DMSO | ≥ 2 mg/mL (4.7 mM) | [1] |

| Purity | >98% (batch-specific) | [2] |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare 1 mL of a 10 mM this compound stock solution in DMSO. Adjust calculations accordingly for different desired concentrations or volumes.

2.1. Materials and Equipment

-

This compound powder (CAS: 151060-21-8)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettors and appropriate sterile tips

-

Vortex mixer

-

Optional: Water bath or sonicator

2.2. Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact.

2.3. Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock solution:

-

Mass (mg) = 10 mM x 1 mL x 425.45 g/mol / 1000

-

Mass (mg) = 4.25 mg

-

2.4. Step-by-Step Procedure

-

Weighing: Accurately weigh 4.25 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.

-

Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Solubilization Assistance (if needed): If the compound does not fully dissolve, gentle warming in a water bath (up to 45°C) or brief sonication can be used to aid dissolution[3]. Visually inspect the solution to ensure no particulates are present.

-

Storage: Once fully dissolved, the stock solution is ready for use or storage.

Workflow Diagram

The following diagram illustrates the logical flow for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

Stability and Storage

Proper storage is critical to maintain the stability and efficacy of the this compound stock solution. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes[1][3].

| Storage Temperature | Shelf Life | Reference |

| -20°C | Up to 1 year | [1][6] |

| -80°C | Up to 2 years | [1][6] |

| 4°C (Short-term) | Up to 1 week (for frequent use) | [3] |

Store all aliquots in a dry, dark environment. Before use, thaw the required aliquot at room temperature and ensure it is completely dissolved before adding to experimental media.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CN101627999B - Balofloxacin composition, preparation method thereof and synthesis method of material medicament - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

Balofloxacin dihydrate solubility profile in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The dihydrate form is a common state for this active pharmaceutical ingredient (API). Understanding the solubility profile of balofloxacin dihydrate in common laboratory solvents is crucial for various stages of drug development, including formulation design, in vitro assay development, and pharmacokinetic studies. This application note provides a summary of the solubility of this compound in several common laboratory solvents and a detailed protocol for its determination.

Solubility Profile of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. The quantitative data is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature and pH.

Table 1: Solubility of this compound in Common Laboratory Solvents at Room Temperature

| Solvent | Solubility (mg/mL) | Classification |

| Dimethyl Sulfoxide (DMSO) | 2[1] | Soluble |

| Ethanol | 2[1] | Soluble |

| Methanol | Not Quantified | Slightly Soluble |

| Water | Not Quantified | Insoluble[1] |

Note: The classifications are based on general solubility definitions. "Slightly Soluble" and "Insoluble" are qualitative descriptors and quantitative values were not available in the searched literature.

Factors Influencing Solubility

The solubility of fluoroquinolones like balofloxacin can be significantly affected by several factors:

-

pH: As ionizable molecules, the solubility of fluoroquinolones is pH-dependent.

-

Temperature: Solubility is generally temperature-dependent, though the specific relationship for this compound is not detailed in the available literature.

-

Polymorphism: Different crystalline forms of a drug can exhibit different solubilities.

-

Presence of other ions: Metal cations can sometimes form complexes with fluoroquinolones, potentially altering their solubility.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2] This protocol outlines the steps for determining the solubility of this compound.

4.1. Materials

-

This compound powder

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

4.2. Procedure

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use purified water or appropriate buffer solutions.

-

Addition of Excess Solid: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.

-

Analysis: Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.

-

Data Reporting: Express the solubility in mg/mL or other appropriate units. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Diagram 2: Factors Affecting this compound Solubility

Caption: Key physicochemical factors that can influence the solubility of this compound.

References

Application Notes and Protocols: Balofloxacin for Uncomplicated Urinary Tract Infections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Balofloxacin in the treatment of uncomplicated urinary tract infections (UTIs). This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Introduction

Balofloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3] Balofloxacin is indicated for the treatment of uncomplicated UTIs, such as cystitis.[4]

Clinical Efficacy and Safety

Clinical studies have demonstrated the efficacy and safety of Balofloxacin in treating uncomplicated UTIs. It has been shown to be as effective as other fluoroquinolones like Ofloxacin and Levofloxacin, with a favorable safety profile.

Data Summary

The following tables summarize the quantitative data from comparative clinical trials involving Balofloxacin for the treatment of uncomplicated UTIs.

Table 1: Comparative Efficacy of Balofloxacin and Ofloxacin in Uncomplicated UTIs [5]

| Outcome | Balofloxacin (100mg twice daily) | Ofloxacin (200mg twice daily) |

| Bacteriological Efficacy Rate | 83.9% (99/118) | 88.4% (61/69) |

| Clinical Success Rate | 99.2% | 95.7% |

| Drug-Related Adverse Event Rate | Significantly lower than Ofloxacin (p=0.031) | - |

Table 2: Comparative Efficacy and Safety of Balofloxacin and Levofloxacin in Acute Uncomplicated UTIs [6]

| Outcome | Balofloxacin (100mg BID) | Levofloxacin (500mg OD) |

| Clinical Cure Rate | 82.54% | 85.71% |

| Clinical Effective Rate | 96.83% | 98.21% |

| Bacteriological Clearance Rate | 94.91% | 98.11% |

| Adverse Drug Reaction (ADR) Incidence Rate | 3.17% | 16.07% |

Mechanism of Action

Balofloxacin, like other fluoroquinolones, targets bacterial DNA synthesis.[1][3] It inhibits DNA gyrase, which is crucial for relieving the torsional strain during DNA replication and transcription by introducing negative supercoils into the DNA.[2][3] By inhibiting this enzyme, Balofloxacin prevents the relaxation of supercoiled DNA, halting DNA synthesis.[2][3] Additionally, it inhibits topoisomerase IV, an enzyme that plays a key role in the separation of interlinked daughter DNA molecules following replication.[2][3] This dual inhibition disrupts essential bacterial processes, leading to cell death.

Mechanism of action of Balofloxacin.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Balofloxacin against Uropathogens

This protocol outlines the broth microdilution method for determining the MIC of Balofloxacin against common uropathogens.

1. Materials:

-

Balofloxacin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Uropathogen isolates (e.g., Escherichia coli, Klebsiella pneumoniae)

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the uropathogen.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Balofloxacin Dilutions:

-

Prepare a stock solution of Balofloxacin in a suitable solvent (e.g., sterile distilled water, with the addition of NaOH if necessary for solubility) at a concentration of 1000 µg/mL.

-

Perform serial two-fold dilutions of the Balofloxacin stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

4. Inoculation and Incubation:

-

Add 50 µL of the diluted Balofloxacin solutions to the corresponding wells of the microtiter plate.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of Balofloxacin that completely inhibits visible growth of the organism.

Workflow for MIC determination.

Protocol 2: Clinical Trial for Balofloxacin in Uncomplicated UTIs

This protocol outlines a randomized, controlled clinical trial to evaluate the efficacy and safety of Balofloxacin for the treatment of uncomplicated UTIs.

1. Study Design:

-

A prospective, randomized, double-blind, active-controlled, multicenter study.

2. Patient Population:

-

Adult women (18-65 years of age) with symptoms of acute uncomplicated cystitis.

3. Inclusion Criteria:

-

Presence of at least two of the following symptoms: dysuria, urinary frequency, urinary urgency, suprapubic pain.

-

Positive urine dipstick for leukocyte esterase and/or nitrites.

-

Urine culture with a uropathogen count of ≥10³ CFU/mL.

-

Willingness to provide written informed consent.

4. Exclusion Criteria:

-